molecular formula C16H28N2O2 B1385287 N1,N1-diethyl-N2-[4-(2-methoxyethoxy)benzyl]-1,2-ethanediamine CAS No. 1040686-20-1

N1,N1-diethyl-N2-[4-(2-methoxyethoxy)benzyl]-1,2-ethanediamine

Cat. No.: B1385287
CAS No.: 1040686-20-1
M. Wt: 280.41 g/mol
InChI Key: UZMGVVNYPZQHNC-UHFFFAOYSA-N
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Description

N1,N1-Diethyl-N2-[4-(2-methoxyethoxy)benzyl]-1,2-ethanediamine is a substituted ethylenediamine derivative characterized by a diethylamino group at the N1 position and a 4-(2-methoxyethoxy)benzyl group at the N2 position. Its synthesis likely involves a multi-step process, starting with the condensation of an aldehyde (e.g., 4-(2-methoxyethoxy)benzaldehyde) with ethylenediamine to form a Schiff base intermediate, followed by reduction using agents like sodium borohydride (NaBH4) to yield the final amine .

The 4-(2-methoxyethoxy)benzyl substituent introduces both ether and methoxy groups, which can influence solubility, electronic properties, and intermolecular interactions. Such structural features are critical in drug design, as they may improve bioavailability or target specificity.

Properties

IUPAC Name

N',N'-diethyl-N-[[4-(2-methoxyethoxy)phenyl]methyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O2/c1-4-18(5-2)11-10-17-14-15-6-8-16(9-7-15)20-13-12-19-3/h6-9,17H,4-5,10-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMGVVNYPZQHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNCC1=CC=C(C=C1)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N1-diethyl-N2-[4-(2-methoxyethoxy)benzyl]-1,2-ethanediamine typically involves the reaction of N1,N1-diethyl-1,2-ethanediamine with 4-(2-methoxyethoxy)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N1,N1-diethyl-N2-[4-(2-methoxyethoxy)benzyl]-1,2-ethanediamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N1,N1-diethyl-N2-[4-(2-methoxyethoxy)benzyl]-1,2-ethanediamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N1,N1-diethyl-N2-[4-(2-methoxyethoxy)benzyl]-1,2-ethanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethylenediamine Derivatives

Compound Name Substituents (N1/N2) Molecular Weight Key Features Reported Activity Reference
N1,N1-Diethyl-N2-[4-(2-methoxyethoxy)benzyl]-1,2-ethanediamine Diethyl / 4-(2-methoxyethoxy)benzyl ~336.5* Ether-linked methoxy group Not reported (analogs: anticancer)
N1,N2-Bis(4-bromobenzyl)ethane-1,2-diamine 4-Bromobenzyl / 4-Bromobenzyl 398.14 Halogenated aromatic groups High yield synthesis (89%)
N1,N1-Diethyl-N2-(7-fluoroquinolin-4-yl)ethane-1,2-diamine Diethyl / 7-fluoroquinolin-4-yl ~330.4 Quinoline core Anticancer activity
N,N′-Bis(4-dimethylaminobenzylidene)ethylenediamine Schiff base (imine bonds) ~380.5 Dimethylamino and aromatic groups Not reported (Schiff base)
N,N-Dibenzyl-1,2-ethanediamine Benzyl / Benzyl 254.36 Simple benzyl substituents No biological data

*Calculated based on molecular formula.

Physicochemical Properties

  • Solubility : The 2-methoxyethoxy group in the target compound enhances hydrophilicity compared to halogenated (e.g., bromobenzyl) or purely aromatic (e.g., dibenzyl) analogs .
  • Stability : Unlike Schiff base derivatives (e.g., ), the reduced amine structure of the target compound improves stability under physiological conditions, reducing susceptibility to hydrolysis.

Research Findings and Implications

  • Drug Development : Ethylenediamine derivatives with diethyl groups (e.g., ) are established in anticancer research, supporting further exploration of the target compound’s efficacy .
  • Comparative Limitations: Unlike quinoline-based analogs, the target compound lacks a planar heterocyclic core, which may limit intercalation with DNA but reduce off-target toxicity .

Biological Activity

N1,N1-diethyl-N2-[4-(2-methoxyethoxy)benzyl]-1,2-ethanediamine is a synthetic compound with the molecular formula C16_{16}H28_{28}N2_2O2_2 and a molecular weight of 280.41 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, applications in research, and comparative studies with similar compounds.

The synthesis of this compound typically involves the reaction of N1,N1-diethyl-1,2-ethanediamine with 4-(2-methoxyethoxy)benzyl chloride under basic conditions. Common solvents for this reaction include dichloromethane or tetrahydrofuran, with bases like sodium hydroxide or potassium carbonate facilitating the nucleophilic substitution reaction.

Chemical Structure

The structural formula can be represented as follows:

C16H28N2O2\text{C}_{16}\text{H}_{28}\text{N}_{2}\text{O}_{2}

Physical Properties

PropertyValue
Molecular Weight280.41 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Hazard ClassificationIrritant

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It acts as a potential enzyme inhibitor by binding to the active sites of target enzymes, thereby modulating various biochemical pathways. The exact molecular targets are still under investigation, but preliminary studies suggest involvement in enzyme kinetics and protein-ligand interactions .

Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry : Investigated for its potential therapeutic properties, particularly as an enzyme inhibitor.
  • Biochemical Studies : Used to study enzyme kinetics and protein interactions.
  • Material Science : Explored for its role in developing new materials and chemical manufacturing processes .

Antiproliferative Effects

A significant study examined the antiproliferative effects of structurally related compounds on mammalian cells. The findings indicate that compounds with similar functional groups exhibit marked antiproliferative activity, which is hypothesized to be linked to their ability to inhibit topoisomerase II activity. Although specific data on this compound is limited, these insights suggest potential therapeutic applications in cancer treatment .

Enzyme Inhibition Studies

Research involving enzyme kinetics has shown that derivatives of ethylenediamine can effectively inhibit various enzymes. For instance, studies on related compounds revealed significant inhibition rates against certain target enzymes, suggesting that this compound may possess similar inhibitory properties .

Comparative Analysis

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N1,N1-Diethyl-N2-benzyl-1,2-ethanediamineBenzyl group onlyModerate enzyme inhibition
N1,N1-Diethyl-N2-(4-methoxybenzyl)-1,2-ethanediamineMethoxy group at para positionSignificant antiproliferative effects
This compound 4-(2-methoxyethoxy) substituentPotential enzyme inhibitor

The presence of the 4-(2-methoxyethoxy) benzyl group in this compound imparts unique chemical properties that may enhance its biological activity compared to other derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1,N1-diethyl-N2-[4-(2-methoxyethoxy)benzyl]-1,2-ethanediamine
Reactant of Route 2
N1,N1-diethyl-N2-[4-(2-methoxyethoxy)benzyl]-1,2-ethanediamine

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